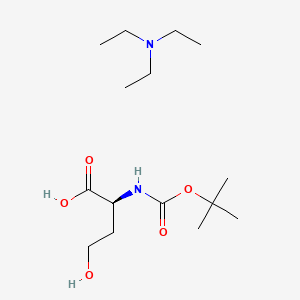

(S)-N-Boc-L-homoserine Triethylammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trialkylammonium salts, which “(S)-N-Boc-L-homoserine Triethylammonium Salt” could be classified as, are known to display dual reactivity through both the aryl group and the N-methyl groups . These salts have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation .

Synthesis Analysis

While specific synthesis methods for “(S)-N-Boc-L-homoserine Triethylammonium Salt” are not available, trialkylammonium salts have been widely applied in various chemical reactions, including cross-coupling, aryl etherification, and methylation .Chemical Reactions Analysis

Trialkylammonium salts are known to undergo degradation, with thermal degradation leading to the formation of methyl iodide and the parent aniline . This is consistent with a closed-shell S_N2-centred degradative pathway .Mecanismo De Acción

Target of Action

Triethylammonium salts have been known to display dual reactivity through both the aryl group and the n-methyl groups . They have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, and supramolecular recognition .

Mode of Action

It’s worth noting that quaternary ammonium salts, a category that includes triethylammonium salts, have been found to be useful in sn2 and e2 reactions . These reactions involve nucleophilic substitution or base-catalyzed elimination .

Biochemical Pathways

Triethylammonium salts have been implicated in various biochemical processes, including cross-coupling, aryl etherification, and phase-transfer catalysis .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-diethylethanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFLJVHFPCDKEP-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675718 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796072-25-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

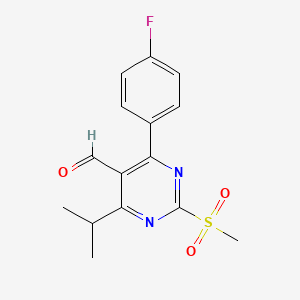

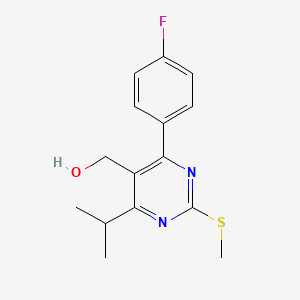

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)

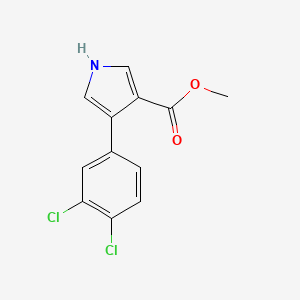

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)